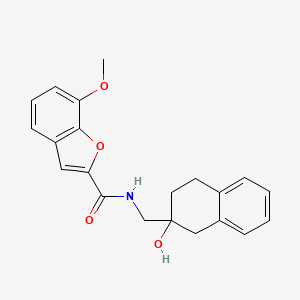![molecular formula C12H14F2N2O3 B2587125 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid CAS No. 1916025-48-3](/img/structure/B2587125.png)
2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1916025-48-3 . It has a molecular weight of 272.25 . The IUPAC name for this compound is 2-(3-(2,6-difluorobenzyl)ureido)-2-methylpropanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F2N2O3/c1-12(2,10(17)18)16-11(19)15-6-7-8(13)4-3-5-9(7)14/h3-5H,6H2,1-2H3,(H,17,18)(H2,15,16,19) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as those structurally related to 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid, play a critical role in the development of pharmaceuticals. The introduction of fluorine atoms into organic molecules often improves their metabolic stability, membrane permeability, and binding affinity to biological targets. For instance, studies on fluoronaphthyridines as antibacterial agents show the significant impact of fluorination on enhancing the antibacterial activities of compounds (Bouzard et al., 1992). This underscores the potential of fluorinated derivatives, such as 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid, in the design of new therapeutic agents.
Material Science and Polymer Research
In material science, fluorinated compounds contribute to the development of novel materials with unique properties. For example, novel thermally cross-linked polyimide membranes for ethanol dehydration via pervaporation were developed using carboxyl-containing polyimides (Xu & Wang, 2015). This illustrates the potential applications of fluorinated carboxylic acids in creating advanced materials for separation processes and other industrial applications.
Chemical Synthesis and Catalysis
The role of fluorinated compounds in facilitating chemical transformations is well-documented. For example, the development of waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling highlights the utility of fluorinated arene carboxylic acids in organic synthesis (Shimizu et al., 2009). This suggests that 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid could be explored as a precursor or catalyst in the synthesis of complex organic molecules.
Environmental Science
Fluorinated compounds also find applications in environmental science, such as in the degradation of pollutants. The electrochemical mineralization of perfluorocarboxylic acids by modified electrodes demonstrates how fluorinated compounds can be both a target and a tool in environmental remediation efforts (Niu et al., 2012).
Eigenschaften
IUPAC Name |
2-[(2,6-difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-12(2,10(17)18)16-11(19)15-6-7-8(13)4-3-5-9(7)14/h3-5H,6H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAJLNAQRPROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)
![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)
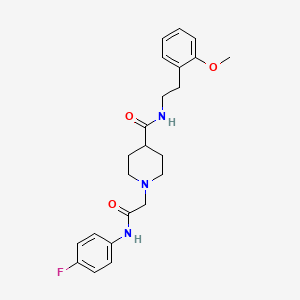

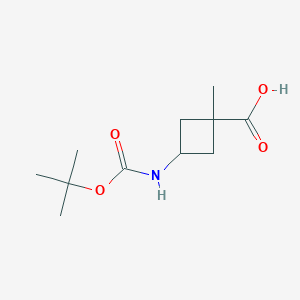
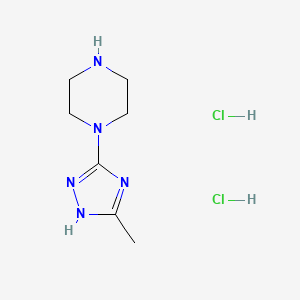
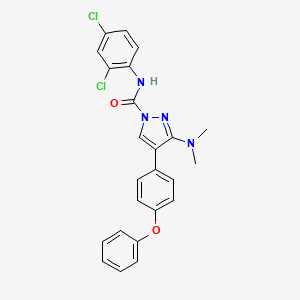
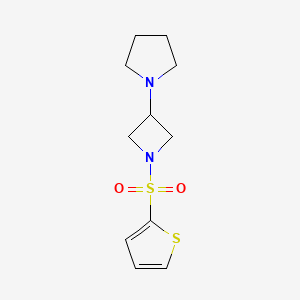
![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2587057.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)
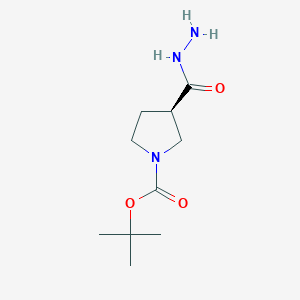
![4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2587063.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)
